molecular formula C11H10FNO3S B12579556 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- CAS No. 200631-85-2

2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-

Cat. No.: B12579556
CAS No.: 200631-85-2
M. Wt: 255.27 g/mol
InChI Key: DFDFPHUMCPMDNV-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-: is a compound belonging to the thiazolidinedione class, which is known for its diverse biological activities. This compound features a thiazolidinedione core with a 5-position substitution of a 2-(4-fluorophenoxy)ethyl group. Thiazolidinediones are heterocyclic compounds containing both sulfur and nitrogen atoms, and they have been extensively studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Thiazolidinedione derivatives can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of hydrogen gas and a Pd/C catalyst to reduce double bonds or other reducible groups.

    Substitution: Substitution reactions can occur at various positions on the thiazolidinedione ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.

Comparison with Similar Compounds

    Pioglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Rosiglitazone: Similar to pioglitazone, it is used to improve insulin sensitivity.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.

Uniqueness: 2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]- stands out due to its specific substitution pattern, which may confer unique biological activities and improved pharmacokinetic properties compared to other thiazolidinedione derivatives .

Properties

CAS No.

200631-85-2

Molecular Formula

C11H10FNO3S

Molecular Weight

255.27 g/mol

IUPAC Name

5-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H10FNO3S/c12-7-1-3-8(4-2-7)16-6-5-9-10(14)13-11(15)17-9/h1-4,9H,5-6H2,(H,13,14,15)

InChI Key

DFDFPHUMCPMDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC2C(=O)NC(=O)S2)F

Origin of Product

United States

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